molecular formula C16H18ClN3O3S2 B11010686 [5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

[5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B11010686
M. Wt: 399.9 g/mol
InChI Key: GLCGBDXWKUPKGM-UHFFFAOYSA-N
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Description

[5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound featuring a thiazole ring, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions One common method starts with the formation of the thiazole ring through the cyclization of appropriate precursors The piperazine ring is then introduced via nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, [5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for targeting specific biological pathways or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole and piperazine rings may facilitate binding to specific sites, while the functional groups can participate in various biochemical reactions. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18ClN3O3S2

Molecular Weight

399.9 g/mol

IUPAC Name

[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H18ClN3O3S2/c1-11-18-14(15(24-11)12-5-3-4-6-13(12)17)16(21)19-7-9-20(10-8-19)25(2,22)23/h3-6H,7-10H2,1-2H3

InChI Key

GLCGBDXWKUPKGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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